1-chloro-N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]isoquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-chloro-N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]isoquinoline-3-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a chloro group, an isoquinoline ring, and a piperidine ring with ethyl and dioxo substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]isoquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Isoquinoline Ring: Starting from a suitable precursor, such as 2-aminobenzylamine, the isoquinoline ring is formed through a Pictet-Spengler reaction.
Introduction of the Chloro Group: Chlorination of the isoquinoline ring is achieved using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving a suitable dicarbonyl compound and an amine.
Coupling Reaction: The final step involves coupling the piperidine derivative with the chlorinated isoquinoline under conditions such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-chloro-N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]isoquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoquinoline derivatives.
Scientific Research Applications
1-chloro-N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]isoquinoline-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-cancer and anti-inflammatory drugs.
Biology: The compound is used in biological studies to understand its interaction with various enzymes and receptors.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-chloro-N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]isoquinoline-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to a receptor and block its activity, thereby exerting an anti-inflammatory effect.
Comparison with Similar Compounds
Similar Compounds
- 1-chloro-N-[4-(3-methyl-2,6-dioxopiperidin-3-yl)phenyl]isoquinoline-3-carboxamide
- 1-chloro-N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]quinoline-3-carboxamide
Uniqueness
1-chloro-N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]isoquinoline-3-carboxamide is unique due to its specific structural features, such as the combination of the isoquinoline ring with the piperidine ring and the presence of the chloro group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-chloro-N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]isoquinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O3/c1-2-23(12-11-19(28)27-22(23)30)15-7-9-16(10-8-15)25-21(29)18-13-14-5-3-4-6-17(14)20(24)26-18/h3-10,13H,2,11-12H2,1H3,(H,25,29)(H,27,28,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINCOEUSEGVJLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C(=N3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.